
1-(6-Sulfanylhexyl)naphthalen-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Sulfanylhexyl)naphthalen-2-ol is an organic compound that features a naphthalene ring system with a hydroxyl group at the second position and a sulfanylhexyl chain at the first position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Sulfanylhexyl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with a suitable sulfanylhexyl precursor. One common method is the nucleophilic substitution reaction where naphthalen-2-ol reacts with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-(6-Sulfanylhexyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Esters, ethers.
Aplicaciones Científicas De Investigación
1-(6-Sulfanylhexyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 1-(6-Sulfanylhexyl)naphthalen-2-ol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological systems and affecting cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-2-ol: Lacks the sulfanylhexyl chain, making it less versatile in certain applications.
6-Bromohexanethiol: Contains the sulfanylhexyl chain but lacks the naphthalene ring, limiting its aromatic properties.
2-Naphthol: Similar to naphthalen-2-ol but with different substitution patterns.
Uniqueness
1-(6-Sulfanylhexyl)naphthalen-2-ol is unique due to the combination of the naphthalene ring system and the sulfanylhexyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
91650-71-4 |
|---|---|
Fórmula molecular |
C16H20OS |
Peso molecular |
260.4 g/mol |
Nombre IUPAC |
1-(6-sulfanylhexyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20OS/c17-16-11-10-13-7-4-5-8-14(13)15(16)9-3-1-2-6-12-18/h4-5,7-8,10-11,17-18H,1-3,6,9,12H2 |
Clave InChI |
GVGSMZPZXQWSSV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2CCCCCCS)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


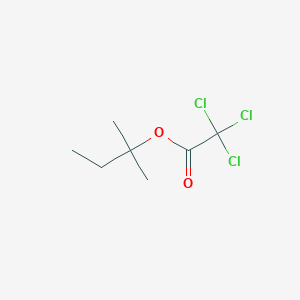
![Methyl 2-[(4-fluorophenoxy)methyl]prop-2-enoate](/img/structure/B14349316.png)
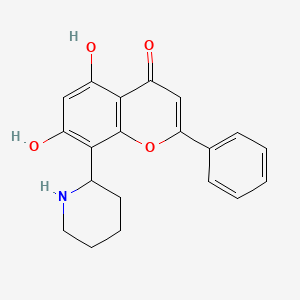
![9-Oxo-2,4-diphenyl-3-azabicyclo[3.3.1]nonane-3-carbonitrile](/img/structure/B14349348.png)
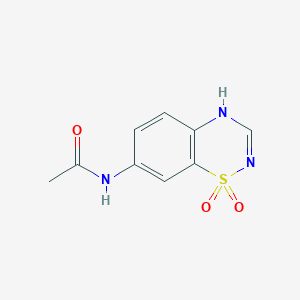

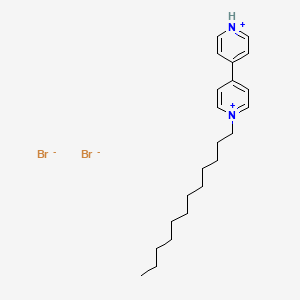
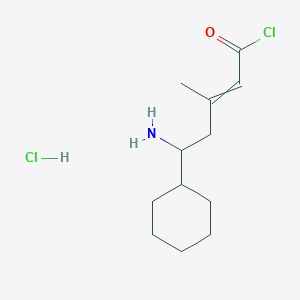
![1-(2,6,6-Trimethylbicyclo[3.1.1]hept-2-en-3-yl)propan-1-one](/img/structure/B14349362.png)

![6-(6-carbamoyl-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carbonyl)-5-hydroxy-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylic acid](/img/structure/B14349368.png)
![4,6,8-Trimethyl-2H-furo[2,3-h][1]benzopyran-2-one](/img/structure/B14349373.png)


